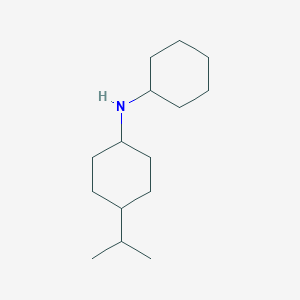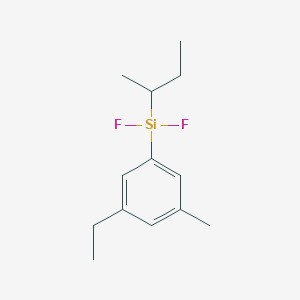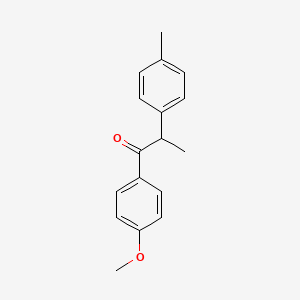![molecular formula C11H14N2O4 B12621225 {2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid CAS No. 919772-99-9](/img/structure/B12621225.png)
{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid is a chemical compound with the molecular formula C15H21N5O6 It is known for its unique structure, which includes an aminoethyl carbamoyl group attached to a phenoxy acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid typically involves the reaction of 2-(2-aminoethyl)carbamoylphenol with chloroacetic acid under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy acetic acid derivatives.
Scientific Research Applications
{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- {2-[(2-Aminoethyl)carbamoyl]phenoxy}ethanol
- {2-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid
- {2-[(2-Aminoethyl)carbamoyl]phenoxy}butanoic acid
Uniqueness
{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid is unique due to its specific structure, which allows for versatile chemical modifications and interactions with various biological targets. Its combination of an aminoethyl carbamoyl group and a phenoxy acetic acid backbone provides distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
CAS No. |
919772-99-9 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-[2-(2-aminoethylcarbamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C11H14N2O4/c12-5-6-13-11(16)8-3-1-2-4-9(8)17-7-10(14)15/h1-4H,5-7,12H2,(H,13,16)(H,14,15) |
InChI Key |
WTEYRZHPHBANRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12621143.png)
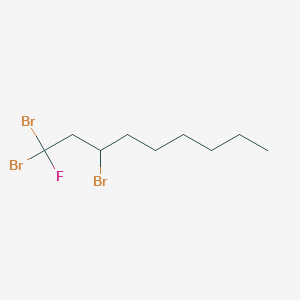
![Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate](/img/structure/B12621163.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)



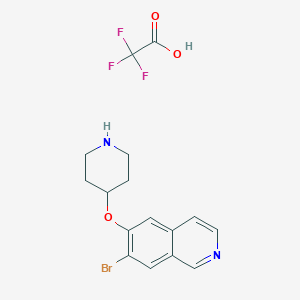
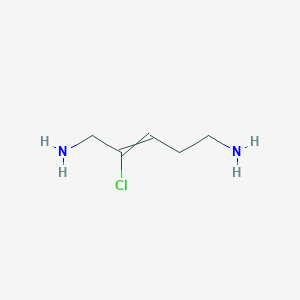
![[4-[(1S,11R,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12621205.png)
![(2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B12621206.png)
